molecular formula C22H16ClN5O B11114612 N'-[(E)-(2-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11114612
M. Wt: 401.8 g/mol
InChI Key: VVHDMQLLMASZDT-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a diphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE typically involves a multi-step process. One common method is the Schiff base condensation reaction, where an aldehyde reacts with a hydrazide to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to its therapeutic effects. It may also interact with cellular membranes, affecting cell permeability and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

  • 1,2,4-Triazole-3-thione
  • 1,2,4-Triazole-3-carboxylic acid
  • 1,2,4-Triazole-3-amine

Uniqueness

What sets N’-[(E)-(2-CHLOROPHENYL)METHYLENE]-1,5-DIPHENYL-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its chlorophenyl and diphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H16ClN5O

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H16ClN5O/c23-19-14-8-7-11-17(19)15-24-26-22(29)20-25-21(16-9-3-1-4-10-16)28(27-20)18-12-5-2-6-13-18/h1-15H,(H,26,29)/b24-15+

InChI Key

VVHDMQLLMASZDT-BUVRLJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.